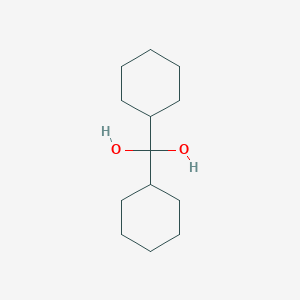![molecular formula C13H18O4 B14201990 {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol CAS No. 896460-67-6](/img/structure/B14201990.png)
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an oxane (tetrahydropyran) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-methoxyphenol with an oxane derivative under specific conditions. One common method is the etherification of 3-methoxyphenol with oxan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-methoxy-4-[(oxan-2-yl)oxy]benzaldehyde or 3-methoxy-4-[(oxan-2-yl)oxy]benzoic acid.
Reduction: 3-methoxy-4-[(oxan-2-yl)oxy]cyclohexanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The methoxy group and the oxane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenol: Lacks the oxane ring, making it less versatile in certain reactions.
4-Methoxyphenylmethanol: Lacks the oxane ring, affecting its chemical reactivity.
Oxan-2-ol: Lacks the phenyl ring, limiting its applications in organic synthesis.
Uniqueness
The uniqueness of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol lies in its combined structural features. The presence of both the methoxy group and the oxane ring provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
896460-67-6 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
[3-methoxy-4-(oxan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8,13-14H,2-4,7,9H2,1H3 |
Clave InChI |
BJKKCIHBYNEDGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CO)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


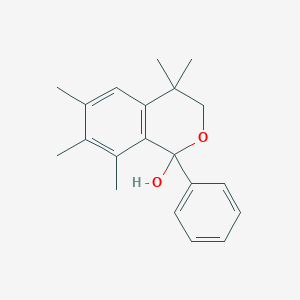
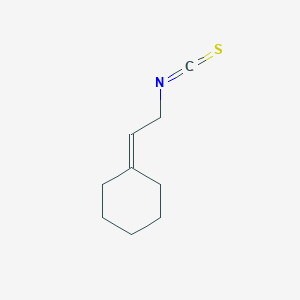
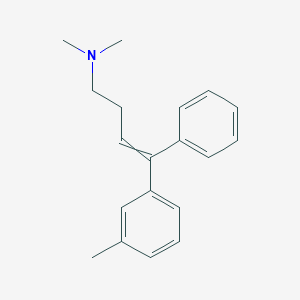
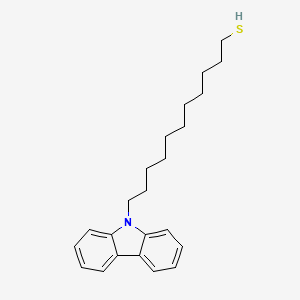

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
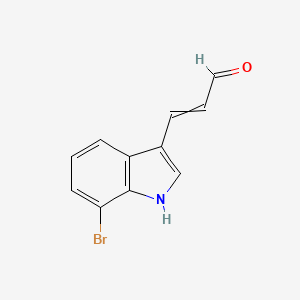
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
